S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
Description
The compound S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a sulfonamide derivative characterized by a complex structure integrating multiple pharmacophores. Key structural features include:
- A sulfonamido group (-SO₂NH₂) linked to a propane backbone.
- A 2-hydroxy-2-methyl moiety, which may enhance solubility or hydrogen-bonding capacity.
- A 2,5-dioxopyrrolidin-1-yl group attached to a phenyl ring, likely influencing electronic properties and binding affinity.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-18(23,10-13-8-9-26-11-13)12-19-27(24,25)15-4-2-14(3-5-15)20-16(21)6-7-17(20)22/h2-5,8-9,11,19,23H,6-7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVJEAMOSTIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with monoclonal antibodies, specifically anti-horseradish peroxidase igg, to modify lysine residues
Biochemical Pathways
Given its potential role as a protein crosslinker, it may impact a variety of biochemical pathways depending on the specific proteins it interacts with.
Pharmacokinetics
A related compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to have high metabolic stability on human liver microsomes. This suggests that the compound may also have good metabolic stability, which could impact its bioavailability.
Biological Activity
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a sulfonamide group, which is known for its diverse biological activities. The presence of the dioxopyrrolidinyl and thiophenyl moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Sulfonamides, including derivatives similar to this compound, have historically been recognized for their antimicrobial properties. A study indicated that sulfonamide derivatives exhibit varying degrees of antibacterial activity against a range of pathogens, with some showing significant effectiveness in inhibiting bacterial growth in vitro .
Antioxidant Activity
Research has demonstrated that sulfonamide derivatives possess antioxidant properties. The DPPH radical scavenging assay results indicated that various sulfonamide compounds exhibited moderate radical scavenging activities, highlighting their potential as antioxidants in therapeutic applications .
| Compound | IC50 (mM) |
|---|---|
| 5a | 0.66 |
| 5b | 0.81 |
| 5c | 1.23 |
| 5d | 0.95 |
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of a series of sulfonamide compounds, including those with similar structural features to this compound. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Investigation of Antioxidant Properties
Another research effort focused on assessing the antioxidant capacity of various sulfonamide derivatives through DPPH assays. The findings revealed that specific structural modifications could lead to improved radical scavenging activity, suggesting avenues for developing more effective antioxidant agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido exhibit promising anticancer properties. These compounds may act as inhibitors of critical pathways involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is associated with metabolic syndromes and cancer progression .
Treatment of Metabolic Disorders
The compound has been investigated for its role in treating metabolic disorders such as type 2 diabetes and obesity. Its ability to modulate pathways related to insulin resistance and lipid metabolism positions it as a potential therapeutic agent for managing these conditions . The inhibition of specific enzymes involved in glucose metabolism further enhances its therapeutic profile.
Central Nervous System Disorders
This compound has also been studied for its neuroprotective effects. Preliminary findings suggest that it may help mitigate cognitive decline associated with conditions like Alzheimer's disease by influencing neuroinflammatory processes and promoting neuronal health .
Drug Delivery Systems
The compound's unique structural features make it an attractive candidate for use in drug delivery systems, especially in antibody-drug conjugates (ADCs). Its sulfonamide group can facilitate the conjugation with various targeting moieties, enhancing the specificity and efficacy of anticancer drugs while minimizing systemic toxicity .
Enzyme Inhibition
The primary mechanism through which this compound exerts its effects is through the inhibition of specific enzymes involved in metabolic pathways. For instance, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 leads to decreased cortisol regeneration, which can ameliorate metabolic syndrome symptoms .
Modulation of Signaling Pathways
The compound may also modulate various signaling pathways associated with cell growth and apoptosis. By affecting these pathways, it can promote cancer cell death while preserving normal cell function, a desirable trait in cancer therapeutics .
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
In a study examining the effects of similar compounds on metabolic disorders, researchers found that this compound significantly reduced hyperglycemia in animal models by inhibiting the target enzyme. This study highlights its potential as a therapeutic agent for type 2 diabetes management.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the compound can be contextualized by comparing it to analogous sulfonamides and heterocyclic derivatives reported in the literature. Below is a detailed analysis based on structural analogs and related pharmacophores:
Table 1: Structural and Functional Comparison
Key Observations
Sulfonamide Core: The target compound shares the sulfonamide group with N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide .
Heterocyclic Moieties :
- The thiophen-3-yl group in the target compound contrasts with the thiazole in the cationic surfactant . Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but improve metabolic stability.
Solubility and Reactivity: The 2-hydroxy-2-methyl group in the target compound likely improves aqueous solubility compared to the hydrophobic trimethylbenzenesulfonamide in . Pyridin-2-one derivatives with amino and cyano groups exhibit higher polarity, suggesting superior solubility but reduced membrane permeability.
Electronic Effects: The 2,5-dioxopyrrolidin-1-yl group introduces electron-withdrawing character, analogous to the cyano groups in pyridin-2-ones . This may enhance binding to electron-deficient biological targets.
Research Findings and Limitations
- Structural Insights : Crystallographic data for similar sulfonamides (e.g., ) suggest that substituent positioning significantly affects binding modes, though the target compound’s 3D conformation remains unstudied .
- Pharmacological Gaps : While pyridin-2-ones show dose-dependent bioactivity (e.g., antimicrobial effects), analogous data for the target compound are absent. Methods like those in (dose-effect analysis) could bridge this gap.
- Synthetic Challenges : The combination of hydroxy, thiophene, and dioxopyrrolidine groups may complicate synthesis, requiring optimized protocols to avoid side reactions.
Preparation Methods
Nitration and Iodination of Benzene Derivatives
The synthesis begins with electrophilic aromatic substitution of 1-methoxy-4-nitronaphthalene using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) under reflux (20 h), yielding 2-iodo-1-methoxy-4-nitronaphthalene (47 ) with 70% efficiency. Key conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NIS, TFA, reflux, 20 h | 70% |
| Nitro Reduction | Fe/HCl or H₂/Pd/C | 85–92% |
Preparation of 2-Hydroxy-2-Methylpropane-1-Sulfonyl Chloride (Intermediate B)
Sulfonation of Propane Diol
2-Methyl-2-propanol reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C, followed by thionyl chloride (SOCl₂) quenching to form the sulfonyl chloride.
Critical Parameters :
- Temperature control (0–5°C) prevents diol decomposition.
- Anhydrous conditions ensure >90% conversion.
Convergent Synthesis of Target Compound
Sulfonamidation of Intermediate A with B
4-(2,5-Dioxopyrrolidin-1-yl)aniline (A ) reacts with 2-hydroxy-2-methylpropane-1-sulfonyl chloride (B ) in pyridine/DCM (0°C → RT, 6 h) to form the sulfonamide core.
Optimization Insight :
Pd-Catalyzed C–S Coupling with Thiophene
The sulfonamide intermediate undergoes Pd₂(dba)₃/dppf-catalyzed coupling with 3-thiopheneboronic acid (C ) in NMP/Et₃N (80°C, 2 h).
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | dppf (10 mol%) |
| Solvent | NMP/Et₃N (4:1) |
| Yield | 71% |
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
- Regioselectivity in Coupling Reactions :
- Nitro Reduction Side Reactions :
- Sulfonyl Chloride Hydrolysis :
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step reactions with careful control of solvents and catalysts. For example:
- Step 1: Use coupling reagents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acid intermediates in anhydrous solvents (e.g., dichloromethane) .
- Step 2: Optimize temperature (reflux at 80–100°C) and reaction time (12–24 hours) to enhance yields. For thiophene-containing analogs, thiol-ene "click" reactions under UV light may improve regioselectivity .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO-d6, 1,4-dioxane | +20–30% |
| Temperature | 80–100°C (reflux) | +15–25% |
| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | +10–20% |
Q. How should researchers confirm the compound’s structure using spectroscopic methods?
Methodological Answer: Combine 1H/13C NMR , FT-IR , and mass spectrometry for cross-validation:
- NMR: Focus on diagnostic peaks:
Q. What are the stability considerations for this compound under different pH and solvent conditions?
Methodological Answer: Stability studies in ethanol and DMSO under acidic/alkaline conditions (pH 2–12) reveal:
- Acidic conditions (pH < 4): Hydrolysis of sulfonamide group observed after 72 hours (monitor via TLC or HPLC) .
- Alkaline conditions (pH > 10): Thiophene ring oxidation occurs, leading to sulfoxide byproducts .
- Storage: Lyophilize and store at –20°C under argon to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions often arise from tautomerism or dynamic stereochemistry. Strategies include:
- Variable-temperature NMR: Identify rotamers (e.g., hindered rotation around sulfonamide bonds) by acquiring spectra at 25°C and 60°C .
- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., thiophene vs. pyrrolidinone substitution patterns) .
- 2D NMR (COSY, HSQC): Confirm connectivity in crowded aromatic regions .
Q. What advanced methods are effective for impurity profiling and quantification?
Methodological Answer: Use HPLC-MS/MS with the following parameters:
- Column: C18 (2.6 µm, 150 mm × 4.6 mm).
- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Detection: ESI+ mode for sulfonamide-related impurities (e.g., des-methyl analogs, thiophene oxides) .
- Validation: Follow ICH Q3A guidelines (LOQ ≤ 0.1%) .
Q. How can computational modeling predict the compound’s biological interactions?
Methodological Answer:
- Docking studies: Use the SMILES string (from ) in AutoDock Vina to model binding to sulfotransferase enzymes (target for anti-inflammatory activity).
- MD simulations (GROMACS): Assess stability of sulfonamide-protein complexes over 100 ns trajectories.
- ADMET Prediction: Employ SwissADME to evaluate logP (target: 2–4) and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental purity values?
Methodological Answer: Discrepancies may stem from hygroscopicity or unaccounted counterions.
- Elemental analysis: Compare experimental vs. calculated C/H/N ratios (tolerance: ±0.3%) .
- TGA-DSC: Detect hydrated water or solvent residues (weight loss below 150°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
